

# Spectroscopic Profile of (2-Phenylphenyl)urea: A Technical Guide

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## Compound of Interest

Compound Name: (2-Phenylphenyl)urea

Cat. No.: B1267829

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Phenylphenyl)urea** (CAS No. 13262-46-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

## Core Spectroscopic Data

The structural integrity and functional groups of **(2-Phenylphenyl)urea**, with a molecular formula of  $C_{13}H_{12}N_2O$  and a molecular weight of 212.25 g/mol, have been characterized using a suite of spectroscopic techniques. The data is summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

$^1H$  NMR: In a typical proton NMR spectrum of **(2-Phenylphenyl)urea**, the aromatic protons are expected to appear in the range of 7.16-7.32 ppm. The protons of the urea functional group will also exhibit characteristic chemical shifts.

<sup>13</sup>C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons, in particular, will show characteristic signals.

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (ppm)	Assignment
Data Not Available	Aromatic Protons
Data Not Available	Urea NH Protons

Specific, experimentally determined peak lists for <sup>1</sup>H and <sup>13</sup>C NMR of **(2-Phenylphenyl)urea** are not readily available in the public domain at the time of this publication. The provided ranges are based on typical values for similar compounds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption	
Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3500	N-H Stretching Vibrations
~1693	C=O Stretching Vibration (Amide I band)

The provided data represents characteristic absorption bands for the urea moiety. A full experimental IR spectrum with a complete peak list for **(2-Phenylphenyl)urea** is not currently available in public databases.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

## Mass Spectrometry

m/z	Assignment
212.0950	$[M]^+$ (Monoisotopic Mass)
213.1022	$[M+H]^+$
235.0842	$[M+Na]^+$

The m/z values are predicted based on the molecular formula. Experimental mass spectra detailing the fragmentation pattern are essential for complete structural elucidation.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following are generalized procedures for the spectroscopic analysis of urea derivatives like **(2-Phenylphenyl)urea**.

## NMR Spectroscopy

A sample of **(2-Phenylphenyl)urea** would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or chloroform-d (CDCl<sub>3</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

## IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.

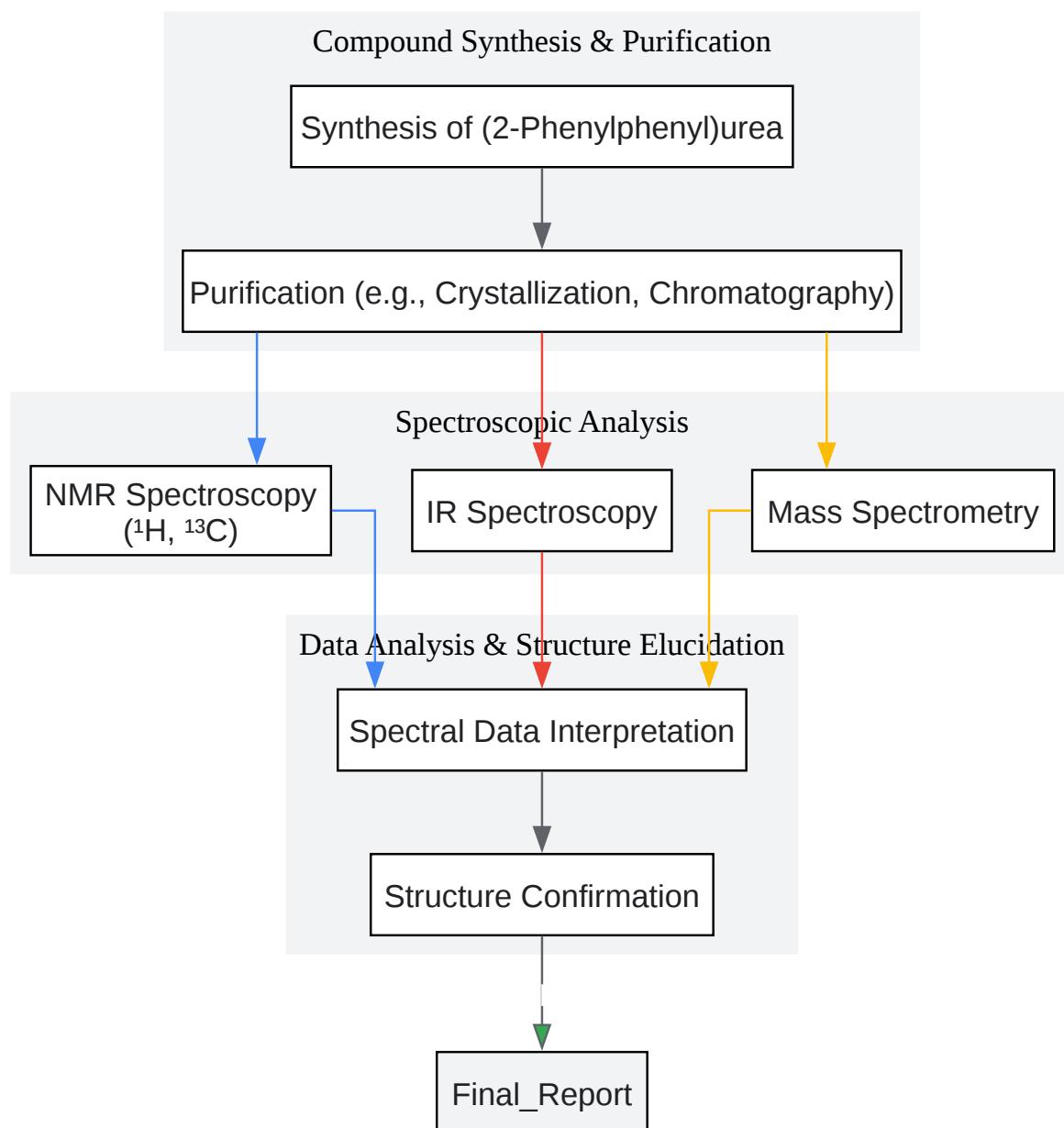
## Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For high-resolution mass spectrometry (HRMS), an electrospray

ionization (ESI) source is commonly used. The analysis provides the accurate mass of the molecular ion and its fragments.

## Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like **(2-Phenylphenyl)urea** is depicted in the following diagram. This workflow ensures a systematic approach to structural characterization.



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A typical workflow for the spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of **(2-Phenylphenyl)urea**. Further experimental work is encouraged to populate the specific spectral data for this compound.

- To cite this document: BenchChem. [Spectroscopic Profile of (2-Phenylphenyl)urea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267829#spectroscopic-data-nmr-ir-mass-spec-of-2-phenylphenyl-urea\]](https://www.benchchem.com/product/b1267829#spectroscopic-data-nmr-ir-mass-spec-of-2-phenylphenyl-urea)

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